molecular formula C14H16INO4 B5128182 4-[(2-iodophenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid

4-[(2-iodophenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid

Cat. No. B5128182
M. Wt: 389.18 g/mol
InChI Key: DIBRTHHIQBAKPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-iodophenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid, also known as IOB, is a chemical compound that has been widely studied in the scientific community due to its potential therapeutic applications. IOB is a derivative of the amino acid tryptophan and has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 4-[(2-iodophenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid is not fully understood, but it is thought to involve the inhibition of various signaling pathways in cells. One proposed mechanism involves the inhibition of the NF-kB pathway, which is involved in the regulation of inflammation and cell survival. This compound may also inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammatory cytokine production, and the inhibition of cell growth and survival pathways. This compound may also have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(2-iodophenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid in lab experiments is that it has been shown to exhibit potent anticancer and anti-inflammatory effects in vitro. However, one limitation is that this compound has not yet been extensively studied in vivo, and its safety and efficacy in humans are not yet fully understood.

Future Directions

There are a number of potential future directions for research on 4-[(2-iodophenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid. One area of research could focus on the development of this compound derivatives with improved potency and selectivity for specific cancer cell types. Another area of research could focus on the use of this compound in combination with other anticancer or anti-inflammatory agents to enhance its therapeutic effects. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and humans.

Synthesis Methods

4-[(2-iodophenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid can be synthesized through a multistep process involving the reaction of tryptophan with various reagents. One common method involves the use of iodine and sodium nitrite to convert tryptophan into an intermediate compound, which is then reacted with furfurylamine to produce this compound. Other methods involve the use of different reagents and reaction conditions to achieve similar results.

Scientific Research Applications

4-[(2-iodophenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid has been the subject of a number of scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that this compound can induce apoptosis, or programmed cell death, in a variety of cancer cell lines, including breast, lung, and prostate cancer.
Another area of research has focused on this compound's potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of inflammatory cytokines in immune cells, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

4-(2-iodoanilino)-4-oxo-3-(oxolan-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16INO4/c15-10-4-1-2-5-11(10)16-14(19)9(8-13(17)18)12-6-3-7-20-12/h1-2,4-5,9,12H,3,6-8H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBRTHHIQBAKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(CC(=O)O)C(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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